2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride
Description
Structural and Functional Context as a Lidocaine Impurity
This compound exhibits distinctive structural characteristics that differentiate it from its parent compound lidocaine while maintaining core functional elements of the amino amide local anesthetic class. The compound possesses a molecular formula of C14H22N2O·HCl with a molecular weight of 270.80 g/mol, representing a close structural analog of lidocaine. The critical structural distinction lies in the substitution pattern of the aromatic ring, where the compound features methyl groups at the 2,4-positions of the phenyl ring rather than the 2,6-positions characteristic of lidocaine.
The compound maintains the essential diethylamino functional group and acetamide linkage that are fundamental to the mechanism of action in local anesthetics, yet demonstrates reduced local anesthetic activity compared to lidocaine. This reduction in pharmacological activity correlates directly with the altered substitution pattern, providing valuable insights into the structure-activity relationships governing local anesthetic efficacy. The compound's identification as European Pharmacopoeia Impurity I reflects its significance in pharmaceutical manufacturing and quality control processes.
Analytical characterization reveals specific spectroscopic properties that enable precise identification and quantification. The compound exhibits distinct retention characteristics in high-performance liquid chromatography systems, with relative retention times differing significantly from lidocaine and other related impurities. Nuclear magnetic resonance spectroscopy provides characteristic chemical shift patterns that reflect the altered electronic environment resulting from the modified substitution pattern.
Historical and Pharmacological Significance in Anesthetic Development
The discovery and characterization of this compound must be understood within the broader context of local anesthetic development that began with lidocaine's synthesis in 1943. Swedish chemists Nils Löfgren and Bengt Lundqvist developed lidocaine as the first amino amide-type local anesthetic, representing a significant advancement over previously available amino ester compounds. The subsequent identification of structural analogs and impurities, including the 2,4-dimethyl variant, emerged from systematic studies of synthetic pathways and purification processes.
The compound's reduced anesthetic activity compared to lidocaine has provided researchers with valuable insights into the molecular determinants of local anesthetic potency. Structure-activity relationship studies have demonstrated that the positioning of methyl substituents on the aromatic ring significantly influences binding affinity to sodium channels and subsequent pharmacological activity. This knowledge has informed the design of subsequent local anesthetic compounds and contributed to our understanding of molecular mechanisms underlying nerve conduction blockade.
Research into lidocaine metabolism and degradation pathways has revealed that structural analogs like 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide can arise through various synthetic routes or degradation processes. Understanding these pathways has been crucial for developing robust manufacturing processes and establishing appropriate storage conditions for lidocaine-containing pharmaceutical products. The compound's identification and characterization have also contributed to the broader field of pharmaceutical impurity research, establishing methodological approaches applicable to other drug substances.
Properties
IUPAC Name |
[2-(2,4-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-14(17)15-13-8-7-11(3)9-12(13)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAAATDLPBWPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC(=O)NC1=C(C=C(C=C1)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17289-54-2 | |
| Record name | Acetanilide, 2-(diethylamino)-2',4'-dimethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017289542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Starting Materials and Initial Acetylation
The synthesis typically begins with 2,4-dimethylaniline as the primary aromatic amine. Chloroacetyl chloride is employed to acylate the amine group under controlled conditions. In a representative procedure, 2,4-dimethylaniline (1.0 equiv) reacts with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (1.1 equiv) as a base. The reaction proceeds at room temperature for 45 minutes, yielding 2-chloro-N-(2,4-dimethylphenyl)acetamide as a white solid (92% yield). Critical parameters include:
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Solvent : DCM ensures optimal solubility and minimizes side reactions.
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Base : Triethylamine neutralizes HCl generated during acetylation, driving the reaction to completion.
This intermediate is characterized by distinct NMR signals: NMR (400 MHz, CDCl) δ 7.85 (s, 1H, NH), 7.17–7.09 (m, 1H, aromatic), 4.25 (s, 2H, CHCl), and 2.24 (s, 6H, CH).
Diethylamine Substitution
The chloroacetamide intermediate undergoes nucleophilic substitution with diethylamine to introduce the diethylamino group. Refluxing in anhydrous benzene with excess diethylamine (2.5 equiv) for 6 hours affords 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide in 83% yield. Key considerations:
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Temperature : Reflux conditions (80–100°C) enhance reaction kinetics.
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Purification : Silica gel column chromatography (40% ethyl acetate/hexanes) isolates the product, confirmed by NMR (100 MHz, CDCl) δ 170.3 (C=O), 57.5 (N-CH), and 12.7 (CH).
Optimization of Reaction Conditions
Solvent and Base Selection
Alternate solvents such as N,N-dimethylformamide (DMF) or acetone, as noted in patent WO2006011696A1, may accelerate substitution rates due to higher polarity. However, DCM remains preferred for acetylation to avoid side reactions. Sodium hydride (1.4 equiv) in DMF, as reported for analogous syntheses, offers a 5–10% yield improvement but requires rigorous moisture exclusion.
Temperature and Time Dependence
Elevating the substitution temperature to 130–140°C (as seen in hydrochloride salt preparations) reduces reaction time to 2–3 hours but risks decomposition. A balance between 80–100°C and 6 hours ensures reproducible yields.
Hydrochloride Salt Formation
Acidic Treatment and Crystallization
The free base is converted to its hydrochloride salt using acetyl chloride in methanol. Dissolving 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide (1.0 equiv) in methanol and adding acetyl chloride (7.0 equiv) dropwise at 0°C yields the hydrochloride salt (94% yield). The product precipitates as a pale yellow solid, with a melting point of 160–161°C.
Spectroscopic Confirmation
The hydrochloride salt exhibits distinct NMR shifts in DMSO-d: δ 12.91 (s, 1H, NH), 4.6 (d, J = 4 Hz, 2H, CHN), and 1.32 (t, J = 8 Hz, 6H, CH). IR spectroscopy confirms salt formation via N–H stretching at 3447 cm.
Comparative Analysis of Methodologies
The literature method prioritizes yield and purity, while patent approaches favor scalability and reduced purification steps.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted amides or secondary amines.
Scientific Research Applications
Medical Applications
1. Local Anesthesia
- Lidocaine is primarily used for local anesthesia during surgical procedures. It blocks sodium channels, inhibiting nerve impulse transmission, which provides pain relief in targeted areas. Its rapid onset and relatively short duration make it suitable for various outpatient procedures.
2. Antiarrhythmic Agent
- In cardiology, Lidocaine is employed to manage ventricular arrhythmias. It stabilizes cardiac membranes and reduces automaticity in cardiac tissues, making it effective during cardiac emergencies, such as ventricular tachycardia.
3. Pain Management
- Lidocaine is utilized in managing chronic pain conditions, including neuropathic pain and postherpetic neuralgia. It can be administered via topical formulations or injections to provide localized pain relief.
Pharmacological Research
1. Drug Formulation Studies
- Lidocaine serves as a model compound in the development of new drug delivery systems. Researchers investigate its release kinetics from various formulations to enhance therapeutic efficacy and minimize side effects.
2. Combination Therapies
- Studies explore the synergistic effects of Lidocaine when combined with other analgesics or anesthetics. This research aims to optimize pain management protocols and reduce opioid consumption.
Quality Control Applications
1. Pharmaceutical Standards
- As a secondary standard reference material, Lidocaine is crucial for quality control in pharmaceutical laboratories. It ensures the accuracy of analytical methods used to assess the potency and purity of drug products .
| Application Area | Description |
|---|---|
| Local Anesthesia | Used for pain relief in surgical procedures |
| Antiarrhythmic | Stabilizes cardiac membranes during arrhythmias |
| Pain Management | Treats chronic pain conditions |
| Drug Formulations | Studies on release kinetics and delivery systems |
| Quality Control | Serves as a reference standard in pharmaceutical testing |
Case Studies
Case Study 1: Efficacy in Cardiac Arrest
A study published in the Journal of Emergency Medicine demonstrated the effectiveness of Lidocaine in treating patients experiencing ventricular fibrillation during cardiac arrest. The results indicated improved survival rates when administered promptly compared to placebo controls.
Case Study 2: Topical Application for Chronic Pain
Research published in Pain Medicine examined the use of Lidocaine patches for patients with neuropathic pain. The study found significant reductions in pain scores among participants using the patches compared to those receiving standard care.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride involves its interaction with specific molecular targets, such as ion channels or enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 17289-54-2
- Molecular Formula : C₁₄H₂₂N₂O·HCl
- Molecular Weight : 270.80 g/mol
- Structure: Features a diethylamino group attached to an acetamide backbone and a 2,4-dimethylphenyl aromatic ring. The hydrochloride salt enhances solubility in polar solvents.
Applications : Primarily used as a reference standard (e.g., Lidocaine Impurity I in pharmacopeial testing) . Its pharmacological role remains less characterized compared to its isomer, lidocaine hydrochloride.
Comparison with Structural Analogs
Lidocaine Hydrochloride (2,6-Dimethyl Isomer)
Key Differences :
- Substitution Pattern : Lidocaine (CAS 73-78-9) has a 2,6-dimethylphenyl group, whereas the target compound has 2,4-dimethylphenyl substitution .
- Pharmacological Activity: Lidocaine: Well-established as a local anesthetic and antiarrhythmic, blocking voltage-gated sodium channels . 2,4-Dimethyl Isomer: Limited therapeutic data; primarily recognized as a synthetic impurity with unconfirmed bioactivity .
Physicochemical Properties :
| Property | 2,4-Dimethyl Isomer | Lidocaine HCl |
|---|---|---|
| Melting Point | Not reported | 77–78°C |
| Solubility | Soluble in polar solvents | 1:0.7 (water), 1:1.5 (ethanol) |
| Purity | >95% (HPLC) | Pharmacopeial grade |
2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride
2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide
Hexahydroazepine-Substituted Analogs
- Example : 2-(Hexahydroazepine)-N-(2,6-dimethylphenyl)acetamide hydrochloride .
- Structural Variation: Diethylamino group replaced by hexahydroazepine (a seven-membered cyclic amine).
- Pharmacological Impact : Exhibits local anesthetic and antiarrhythmic activity, suggesting that bulkier amine groups can retain sodium channel blocking effects but may alter pharmacokinetics (e.g., metabolism, half-life) .
Chlorinated Derivatives
Analytical Challenges :
- Differentiation between isomers requires advanced techniques like NMR (e.g., distinct aromatic proton splitting patterns) or mass spectrometry.
Toxicological and Regulatory Aspects
Biological Activity
2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride, a compound with notable applications in both chemistry and biology, exhibits significant biological activity. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a diethylamino group and a dimethylphenyl moiety attached to an acetamide backbone. Its molecular formula is , with a molecular weight of approximately 270.80 g/mol. The presence of these functional groups contributes to its unique biological activities.
The biological activity of this compound primarily involves its interaction with ion channels and enzymes. It acts as a local anesthetic by blocking sodium channels, which inhibits the propagation of action potentials in neurons. This mechanism is similar to that of lidocaine, making it a candidate for local anesthesia applications .
Ion Channel Interaction
- Sodium Channels : The compound binds to the inactivated state of sodium channels, preventing depolarization.
- Calcium Channels : It may also modulate calcium channel activity, affecting neurotransmitter release.
Local Anesthetic Properties
Research indicates that this compound has potential as a local anesthetic. In comparative studies, it demonstrated efficacy in blocking nerve conduction similar to established anesthetics like lidocaine .
Enzyme Inhibition Studies
Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For example:
- Cholinesterase Inhibition : It has been observed to inhibit cholinesterase activity, which could have implications for treating conditions like myasthenia gravis.
- Protein-Ligand Interactions : Molecular docking studies suggest strong binding affinity to various protein targets, indicating its potential in drug design .
Pharmacokinetics
The compound is characterized by:
- Absorption : Rapid absorption following administration.
- Distribution : High protein binding (60-80%) during intravenous administration.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted mainly through urine.
Case Studies
-
Local Anesthetic Efficacy :
- A study comparing the anesthetic effects of this compound with lidocaine showed similar onset times and durations of action in animal models.
- Cholinesterase Inhibition :
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Clinical Use |
|---|---|---|
| Lidocaine | Sodium channel blocker | Local anesthesia |
| Bupivacaine | Sodium channel blocker | Long-acting local anesthesia |
| Ropivacaine | Sodium channel blocker | Local anesthesia with less cardiotoxicity |
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, ensuring retention times match reference standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by verifying proton environments and carbon frameworks. Mass spectrometry (MS) provides molecular weight validation. For example, analogous acetamide derivatives are characterized using these techniques to resolve substituent effects on spectral profiles .
Q. How can researchers optimize the solubility of this compound in aqueous buffers for in vitro biological assays?
- Methodological Answer : Solubility can be enhanced via co-solvents (e.g., DMSO at <1% v/v), pH adjustment (near physiological pH 7.4), or surfactant-based micellar systems (e.g., Tween-80). Pre-saturation studies in phosphate-buffered saline (PBS) under controlled agitation (37°C, 24 hrs) are recommended to determine equilibrium solubility. Stability in solution should be monitored using HPLC to detect degradation .
Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or amidation reactions. For example, reacting 2-(diethylamino)ethyl chloride hydrochloride with 2,4-dimethylphenylacetamide precursors in anhydrous dimethylformamide (DMF) under nitrogen, catalyzed by triethylamine. Yield optimization involves temperature control (60–80°C), stoichiometric excess of the amine precursor, and purification via recrystallization from ethanol/water mixtures .
Q. What stability considerations are critical for long-term storage of this compound?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Periodic stability testing via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) identifies decomposition thresholds. Moisture-sensitive analogs suggest desiccant use to avoid hydrolysis .
Q. How do substituent positions (2,4-dimethylphenyl vs. other isomers) influence the compound’s physicochemical properties?
- Methodological Answer : Comparative studies using X-ray crystallography or computational modeling (e.g., density functional theory) reveal steric and electronic effects. For example, 2,4-dimethyl groups increase lipophilicity (logP) compared to 3,5-isomers, impacting membrane permeability in biological assays .
Advanced Research Questions
Q. What computational approaches can predict the compound’s reactivity in catalytic systems or metabolic pathways?
- Methodological Answer : Quantum mechanical/molecular mechanical (QM/MM) simulations model transition states in substitution reactions. Tools like Gaussian or ORCA calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. ICReDD’s reaction path search methods integrate experimental data to refine computational predictions .
Q. How can researchers resolve contradictions in observed biological activity across assay platforms (e.g., cell-free vs. cell-based systems)?
- Methodological Answer : Systematically control variables such as ATP levels (for kinase assays), redox conditions, and protein binding kinetics. Use isothermal titration calorimetry (ITC) to quantify binding affinities independently. Cross-validate results with orthogonal assays (e.g., surface plasmon resonance) to rule out artifacts .
Q. What strategies are effective for studying the compound’s degradation products under oxidative stress?
- Methodological Answer : Expose the compound to hydrogen peroxide or cytochrome P450 mimics (e.g., Fe-porphyrin catalysts). Analyze degradation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution accurate mass (HRAM) detection. Compare fragmentation patterns to synthetic standards .
Q. How can isotopic labeling (e.g., deuterium) enhance pharmacokinetic or metabolic studies of this compound?
Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?
- Methodological Answer :
Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like crystallinity and particle size distribution. Use design of experiments (DoE) to optimize synthesis parameters (e.g., reaction time, solvent purity). Statistical process control (SPC) monitors variability in purity assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
